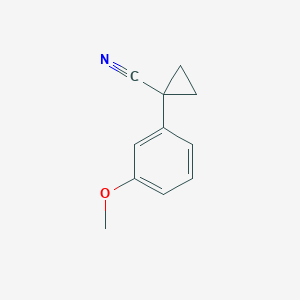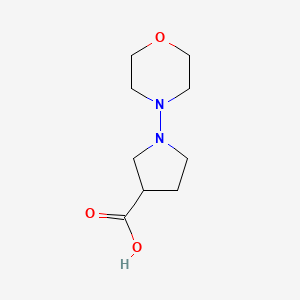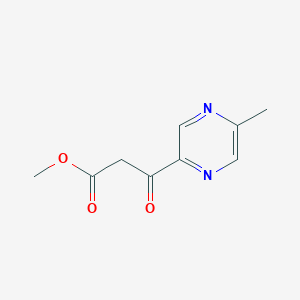
Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Descripción general
Descripción
“Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” is a complex organic compound. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrazines are aromatic organic compounds and are often used in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” were not found, similar compounds have been synthesized using various methods . For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) .
Aplicaciones Científicas De Investigación
Pharmacological Research :
- A study by Jones et al. (2003) investigated endothelin antagonists with structures similar to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate for their effects on coronary and systemic arteritis in Beagle dogs. The research provides insight into the cardiovascular implications of such compounds.
- Kamimura et al. (2017) conducted a study on the metabolic transformation of a glucokinase activator, with a similar structure to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate, to understand its pharmacokinetics using humanized chimeric mice.
Microbial and Cellular Research :
- A research conducted by Yang et al. (2012) isolated a new alkaloid structurally related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate from a deep-sea actinomycete, demonstrating antimicrobial properties.
Chemical Synthesis and Application :
- Pokhodylo et al. (2010) studied the reactions of methyl 3-cyclopropyl-3-oxopropanoate, a compound structurally similar to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate, to synthesize various heterocycles, indicating its potential in organic synthesis.
Environmental Chemistry and Toxicology :
- Research by Mani et al. (2018) explored the synthesis of a probe from a compound related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate for detecting chromium ions, showcasing its application in environmental monitoring.
Drug Metabolism and Safety Testing :
- A study by Sharma et al. (2014) on a glucokinase activator structurally related to Methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate detailed its metabolism and safety profile, crucial for drug development.
Propiedades
IUPAC Name |
methyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-11-7(5-10-6)8(12)3-9(13)14-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQSMLUSDNWZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





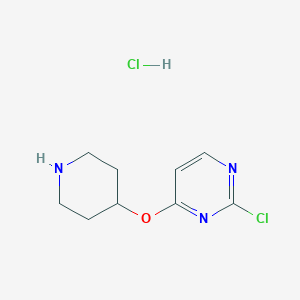
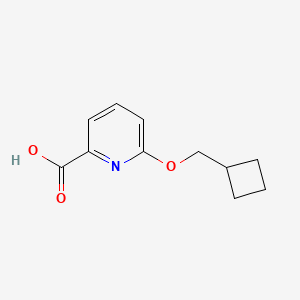


![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)
